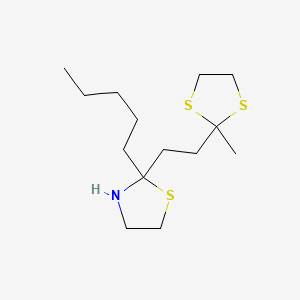
Tetrahydro-1-((4-methoxyphenyl)methyl)-5-methyl-2-thioxo-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/MX8986000 is a chemical compound identified and studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader effort to understand and mitigate occupational hazards associated with chemical exposures. It is used in various analytical methods to monitor and evaluate workplace environments for potential health risks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/MX8986000 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound for accurate analytical measurements. The synthetic routes typically involve a series of chemical reactions that are carefully controlled to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of NIOSH/MX8986000 follows standardized protocols to maintain consistency and quality. These methods often involve large-scale chemical synthesis processes that are optimized for efficiency and safety. The industrial production methods are designed to meet regulatory standards and ensure the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/MX8986000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical methods and for understanding its behavior in different environments.
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/MX8986000 include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to ensure the desired outcomes and to minimize any potential side reactions.
Major Products Formed: The major products formed from the reactions involving NIOSH/MX8986000 depend on the specific reaction conditions and reagents used. These products are typically analyzed to understand the compound’s behavior and to develop effective monitoring methods.
Wissenschaftliche Forschungsanwendungen
NIOSH/MX8986000 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in analytical methods to monitor workplace environments for chemical exposures and to evaluate the effectiveness of safety measures. The compound is also used in research studies to understand the health effects of chemical exposures and to develop new safety protocols.
Wirkmechanismus
The mechanism of action of NIOSH/MX8986000 involves its interaction with specific molecular targets and pathways. These interactions are critical for its application in analytical methods and for understanding its effects on human health. The compound’s mechanism of action is studied to develop effective monitoring and safety measures.
Vergleich Mit ähnlichen Verbindungen
NIOSH/MX8986000 is compared with other similar compounds to highlight its uniqueness and to understand its specific applications. Similar compounds include various volatile organic compounds and other chemicals used in occupational safety and health research. The comparison helps to identify the strengths and limitations of NIOSH/MX8986000 and to develop more effective safety protocols.
List of Similar Compounds:- Volatile Organic Compounds
- Benzene
- Toluene
- Xylene
- Formaldehyde
These similar compounds are also studied for their health effects and are used in various analytical methods to monitor workplace environments.
Eigenschaften
CAS-Nummer |
62554-15-8 |
|---|---|
Molekularformel |
C13H16N2O2S |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-15(13(18)14-12(9)16)8-10-3-5-11(17-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,18) |
InChI-Schlüssel |
QCFJCMZCAKAHNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=S)NC1=O)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)


![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)






